1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZXFNMEICEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine derivative with piperidine under basic conditions to form the 6-(piperidin-1-yl)pyrimidine intermediate.
Introduction of the chlorobenzyl group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of the urea linkage: Finally, the compound is treated with an isocyanate or a carbamoyl chloride to form the urea linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of urea-containing pyrimidine derivatives. Key comparisons include:
| Compound Class | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| Target Compound | Pyrimidin-4-yl | - 6-(Piperidin-1-yl) - 1-(4-Chlorobenzyl) urea linkage |
N/A |
| Pyrido/Pyrazino Pyrimidinones | 4H-Pyrido[1,2-a]pyrimidin-4-one | - 7-(Piperidin-4-yl or derivatives) - 2-(Pyrazolo[1,5-a]pyrazin-2-yl) |
Lack of urea linker; presence of fused bicyclic systems instead of pyrimidine |
| Triazine Derivatives | 1,3,5-Triazin-2-yl | - Piperidin-4-yl - 2-Oxaadamantyl urea linkage |
Triazine core vs. pyrimidine; bulky adamantyl group reduces solubility |
| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidin-4-yl | - 4-(4-Chlorobenzyl) - Piperidin-4-ylamine |
Similar chlorobenzyl group but attached to pyrrolopyrimidine instead of pyrimidine |
Sources:
Functional Group Impact
- Piperidin-1-yl vs. Piperazinyl Substitutions : Piperazinyl groups (e.g., in ’s 4-ethylpiperazinyl derivatives) introduce additional hydrogen-bonding capacity due to the secondary amine, which may enhance solubility but reduce blood-brain barrier penetration compared to piperidin-1-yl .
- 4-Chlorobenzyl vs.
Pharmacological Activity
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition : The pyrrolopyrimidine derivative in binds to PKA/PKB chimeras, implying that the pyrimidine-urea scaffold may similarly target ATP-binding pockets in kinases .
- Selectivity: Piperidine substitutions (as in the target compound) are less basic than piperazinyl groups, possibly reducing off-target interactions with non-kinase enzymes .
Biological Activity
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that has gained attention in various scientific fields due to its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group, a piperidinyl group, and a pyrimidinyl group linked through a urea moiety. Its diverse functional groups make it a versatile candidate for research in medicinal chemistry, particularly in the development of therapeutic agents.
The molecular formula of this compound is , with a molecular weight of 304.77 g/mol. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₄O |
| Molecular Weight | 304.77 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.
Anticancer Activity
Studies have shown that this compound has promising anticancer properties. For instance, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM, indicating effective growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM and 11.73 μM respectively .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the activity of specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity.
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro evaluations demonstrated that the compound significantly inhibited the proliferation of cancer cell lines at sub-micromolar concentrations.
- Toxicity Assessments : Toxicity studies conducted on animal models revealed no acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile .
- Structure-Activity Relationship (SAR) : Investigations into the SAR highlighted that modifications to the piperidinyl and pyrimidinyl moieties could enhance biological activity while maintaining low toxicity.
Comparison with Similar Compounds
When compared to structurally similar compounds such as 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, the chlorobenzyl derivative exhibited distinct reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.
Table 2: Comparison of Biological Activities
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 | Remarks |
|---|---|---|---|
| This compound | 0.87 - 12.91 | 1.75 - 9.46 | Effective against both lines |
| 5-Fluorouracil | 17.02 | 11.73 | Standard control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
